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molecular formula C13H13NO2S2 B8812766 5-Tosyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole

5-Tosyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole

Cat. No. B8812766
M. Wt: 279.4 g/mol
InChI Key: PKMFAEROGWOLBE-UHFFFAOYSA-N
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Patent
US07750034B2

Procedure details

A mixture of 5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-4H-thieno[3,4-c]pyrrole (166 mg), hydrobromic acid (1.5 mL, 48% in water), propionic acid (0.26 mL) and phenol (182 mg) was heated at 100° C. for 8 h. The crude product obtained as such was passed through ion exchange resin (Strata-X-C) and eluted with methanol containing 10% ammonium hydroxide to yield the title compound.
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
182 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]2[CH2:15][C:14]3=[CH:16]S[CH:18]=[C:13]3[CH2:12]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1.Br.C(O)(=O)CC.C1(O)C=CC=CC=1>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]([CH2:12][C:13]#[CH:18])[CH2:15][C:14]#[CH:16])(=[O:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
166 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N1CC=2C(C1)=CSC2
Name
Quantity
1.5 mL
Type
reactant
Smiles
Br
Name
Quantity
0.26 mL
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
182 mg
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product obtained
WASH
Type
WASH
Details
eluted with methanol containing 10% ammonium hydroxide

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N(CC#C)CC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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